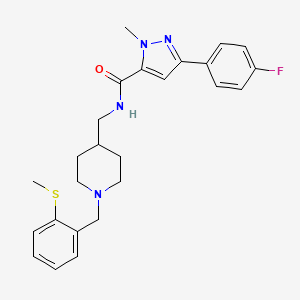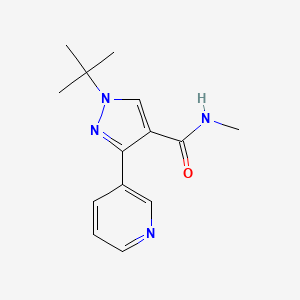
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a promising drug candidate for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide' involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole. This intermediate is then reacted with methyl isocyanate to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Starting Materials
tert-butyl hydrazine, 3-pyridinecarboxaldehyde, methyl isocyanate
Reaction
Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in ethanol to form 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole., Step 2: Reaction of 3-(pyridin-3-yl)-1-tert-butyl-1H-pyrazole with methyl isocyanate in dichloromethane to form 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide.
Mécanisme D'action
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide leads to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has a long half-life and is rapidly absorbed and distributed in the body. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity, favorable pharmacokinetic profile, and well-established mechanism of action. However, the limitations of using 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide. One direction is the development of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide as a clinical drug candidate for the treatment of various types of cancer. Another direction is the investigation of the synergistic effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in combination with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide and to identify biomarkers for patient selection and monitoring.
Applications De Recherche Scientifique
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in combination with other drugs to enhance its efficacy.
Propriétés
IUPAC Name |
1-tert-butyl-N-methyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-14(2,3)18-9-11(13(19)15-4)12(17-18)10-6-5-7-16-8-10/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFZEALNRCXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CN=CC=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2851652.png)
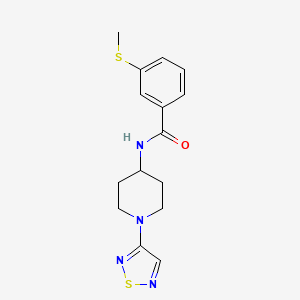
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)
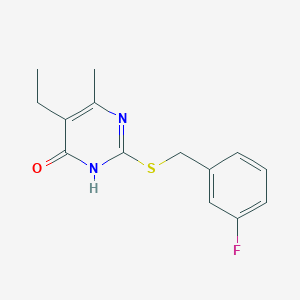
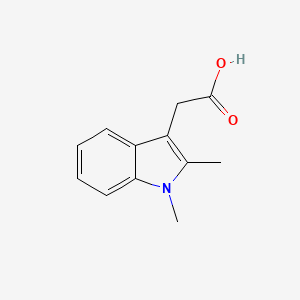
![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
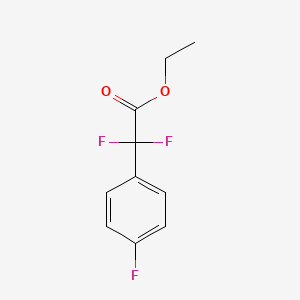
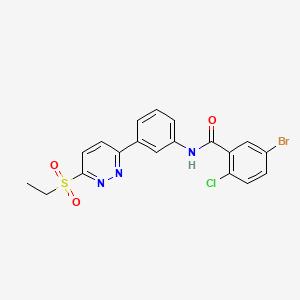
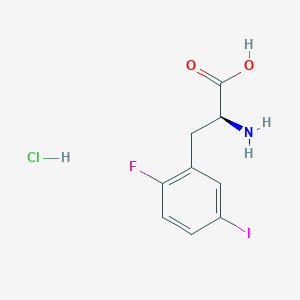
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
